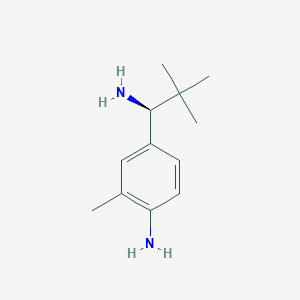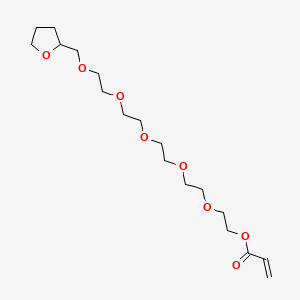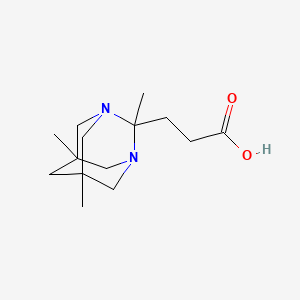
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid is a derivative of azaadamantane, a nitrogen-containing analog of adamantane. Azaadamantanes are known for their unique chemical and physical properties, which arise from the substitution of nitrogen atoms for carbon atoms in the adamantane structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves the following steps:
Formation of the azaadamantane core: The azaadamantane core can be synthesized through a series of cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles, appropriate solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline: Similar structure but with an aniline group instead of a propanoic acid moiety.
2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)methanol: Similar structure but with a methanol group instead of a propanoic acid moiety.
Uniqueness
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety allows for specific interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
3-(2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
InChI |
InChI=1S/C14H24N2O2/c1-12-6-13(2)9-15(7-12)14(3,5-4-11(17)18)16(8-12)10-13/h4-10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
CBZYUTLMSZQFQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(CN(C1)C(N(C2)C3)(C)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
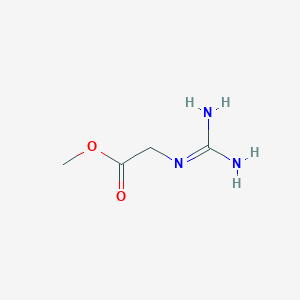
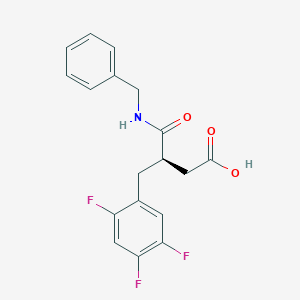
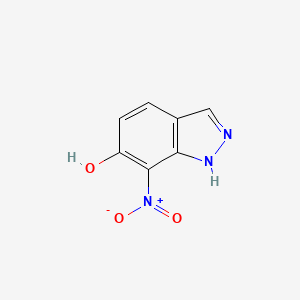
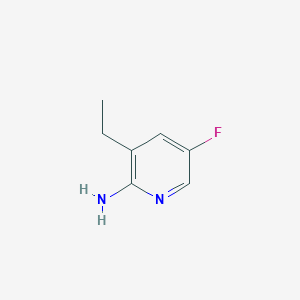
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)

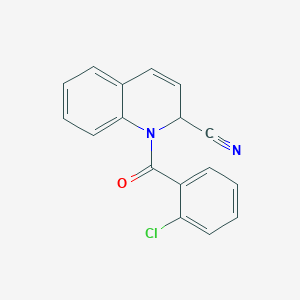
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)
![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
